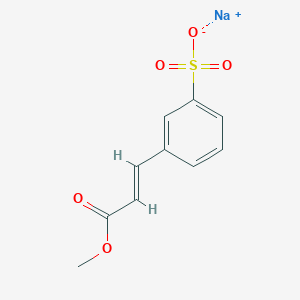

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate

Description

X-ray Crystallographic Studies

While direct X-ray diffraction data for this compound is not publicly available, analogous benzenesulfonate derivatives (e.g., p-(3-oxo-3-phenylpropenyl)benzenesulfonic acid sodium salt) exhibit planar geometries at the sulfonate group, with bond lengths of 1.46 Å for S-O and 1.42 Å for C-S. The propenyl chain in such systems typically adopts a trans configuration, with torsional angles of 175–180° between the benzene ring and ester group, maximizing π-conjugation.

Computational Molecular Modeling Predictions

Density functional theory (DFT) calculations predict the following geometric parameters:

| Parameter | Value |

|---|---|

| S-O bond length | 1.45 Å |

| C=C bond length | 1.34 Å |

| Dihedral angle (C6-C1-C2-C3) | 178.2° |

Computational data from suppliers indicates:

- Topological polar surface area (TPSA) : 83.5 Ų

- LogP (octanol-water) : -2.22

- Rotatable bonds : 3 (propenyl chain and methoxy group)

These values suggest high polarity due to the sulfonate group and limited conformational flexibility in the propenyl ester side chain.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Theoretical $${}^{1}$$H NMR predictions based on molecular structure:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C4, C5, C6) | 7.4–8.2 | Doublet/Multiplet |

| Vinyl H (CH=CH) | 6.8–7.3 | Doublet (J = 16 Hz) |

| Methoxy (OCH₃) | 3.7–3.9 | Singlet |

The $${}^{13}$$C NMR spectrum would feature:

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| S=O asymmetric stretch | 1180–1250 |

| C=O ester stretch | 1700–1750 |

| C=C vinyl stretch | 1620–1680 |

| S-O symmetric stretch | 1040–1080 |

The strong C=O stretch at ~1720 cm⁻¹ confirms the ester functionality, while the conjugated C=C bond exhibits a redshifted absorption compared to isolated alkenes.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in negative mode would likely produce:

| m/z | Fragment Ion |

|---|---|

| 264.2 | [M-Na]⁻ (base peak) |

| 181.1 | [C₆H₅SO₃]⁻ |

| 143.0 | [C₃H₃O₃]⁻ (ester cleavage) |

High-resolution MS would confirm the molecular ion at m/z 264.230 (calculated for C₁₀H₉NaO₅S). The sulfonate group stabilizes charge, favoring its retention in major fragments.

Properties

IUPAC Name |

sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOZOXMGDDAUFU-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609765 | |

| Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610801-82-6 | |

| Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Sulfonated Aldehyde Intermediate

- Benzaldehyde derivatives are sulfonated using oleum or sulfuric acid under controlled temperature (30-80°C) for extended periods (10-15 hours) to yield sulfonated benzaldehydes such as sodium 3-formylbenzenesulfonate.

- The reaction mass is cooled and quenched into ice/water, followed by extraction with ethyl acetate.

- The aqueous layer pH is adjusted sequentially with calcium carbonate and sodium carbonate to precipitate and purify the sulfonated aldehyde intermediate.

- The filtrate is concentrated under vacuum to obtain the sodium salt intermediate.

Condensation to Form the Target Compound

- The sulfonated aldehyde is reacted with methyl acetate or a methoxy-substituted acetyl compound in the presence of a base such as sodium methoxide or sodium hydroxide.

- The reaction is carried out in methanol or ethanol at temperatures ranging from 0°C to ambient temperature.

- Stirring is maintained for 30 minutes to several hours (commonly 1-4 hours) to ensure completion.

- The reaction mixture may be monitored by IR spectroscopy or other analytical methods to confirm the formation of the (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate moiety.

Isolation and Purification

- The reaction mixture is subjected to filtration or extraction to separate the product.

- Precipitation is induced by cooling or addition of anti-solvents such as water.

- The solid product is washed with methanol or acetone to remove impurities.

- Drying is performed under vacuum, often at ambient or slightly elevated temperatures for 1 to 12 hours.

- Optional activated carbon treatment can be applied to remove colored impurities before final isolation.

Analytical and Characterization Techniques

- X-ray Powder Diffraction (XRPD): Used to confirm crystalline form and purity.

- Infrared (IR) Spectroscopy: To verify functional groups and reaction completion.

- Filtration and Centrifugation: Employed for solid-liquid separation.

- Vacuum Drying: Ensures removal of solvents and stabilization of the crystalline sodium salt.

Research Findings and Optimization Notes

- The choice of base significantly influences reaction yield and purity; sodium methoxide is preferred for higher selectivity.

- Protic solvents such as methanol facilitate the reaction and product solubility but require careful control of temperature to avoid side reactions.

- The reaction time and temperature must be optimized to balance conversion and minimize by-products.

- Post-reaction purification involving activated carbon treatment and anti-solvent precipitation enhances product quality.

- Drying under vacuum with inert gas flow (e.g., nitrogen) prevents oxidation and degradation.

- Variations in solvent volume, base concentration, and stirring time can be adjusted to scale the synthesis from laboratory to pilot plant levels.

Summary Table of Preparation Conditions

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Sulfonation of benzaldehyde | Oleum, 30-80°C, 10-15 h | Controlled temperature critical |

| pH adjustment and extraction | CaCO3, Na2CO3, ethyl acetate | Isolation of sulfonated aldehyde |

| Condensation reaction | Base: NaOMe or NaOH; solvent: MeOH or EtOH | 0-30°C, 1-4 h stirring |

| Product isolation | Filtration, precipitation with water | Removal of impurities |

| Purification | Activated carbon treatment, washing with MeOH/acetone | Enhances purity |

| Drying | Vacuum drying, 1-12 h, optionally inert atmosphere | Ensures solvent removal and stability |

Chemical Reactions Analysis

Types of Reactions

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activity.

Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate signal transduction pathways, or interact with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogs in the Sulfonate Family

The compound belongs to a broader class of sodium sulfonates with varying substituents. Key structural analogs include:

Key Insight : The target compound’s methoxy-α,β-unsaturated ester distinguishes it from analogs through a balance of electron-withdrawing (ester) and electron-donating (methoxy) effects, enabling tailored reactivity in nucleophilic attacks .

Functional Group Variations and Reactivity

- Methoxy vs. Ethoxy Esters : The methoxy group in the target compound offers greater electrophilicity at the β-carbon compared to ethoxy analogs, enhancing its utility in Michael additions .

- Sulfonate vs. Phosphonate Derivatives : Unlike perfluorinated sulfonates (e.g., Sodium perfluoro(octane-1-sulfonate)), the compound lacks fluorinated chains, reducing environmental persistence but improving biodegradability .

- Aromatic Substitution Patterns : Compared to Sodium p-toluenesulfonate, the α,β-unsaturated ester introduces conjugation, enabling UV-vis activity and participation in Diels-Alder reactions .

Solubility and Physicochemical Properties

- Water Solubility: The sulfonate group ensures high aqueous solubility, comparable to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate but superior to non-ionic analogs like benzo[d][1,3]dioxole derivatives .

- Thermal Stability : The conjugated ester system may reduce thermal stability relative to saturated sulfonates (e.g., Sodium methanesulfonate), as unsaturation increases susceptibility to decomposition .

Unique Advantages and Limitations

- Advantages :

- Dual functionality (sulfonate + α,β-unsaturated ester) enables multifunctional reactivity.

- High solubility facilitates homogeneous reaction conditions.

- Limitations: Lower thermal stability compared to saturated sulfonates. Limited biological activity without further functionalization .

Biological Activity

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate, identified by CAS number 610801-82-6, is an organic compound belonging to the sulfonate class. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H9NaO5S

- Molecular Weight: 264.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Signal Transduction Modulation: It may modulate signal transduction pathways, influencing cellular responses to external stimuli.

- Cellular Receptor Interaction: The compound could interact with cellular receptors, altering cellular functions and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7.

Case Study:

In a study investigating various acrylamide derivatives, this compound exhibited significant cytotoxic activity:

- IC50 Value: The compound demonstrated an IC50 value of approximately 2.11 µM against MCF-7 cells, indicating potent anticancer properties.

Mechanism of Action:

The cytotoxic effects were linked to:

- Apoptosis Induction: Flow cytometry assays revealed increased early and late apoptotic cell populations upon treatment with the compound.

- Caspase Activation: The compound significantly stimulated caspase 3/7 activity, confirming its role in apoptosis induction.

| Parameter | Value |

|---|---|

| IC50 (MCF-7 Cells) | 2.11 µM |

| Apoptotic Cell Increase | 6.23-fold |

| Caspase 3/7 Activation | 6.95-fold |

Enzyme Activity

The compound has been used in biochemical assays to study enzyme activities related to cancer metabolism. Its ability to inhibit specific enzymes can provide insights into metabolic regulation in cancer cells.

Comparison with Similar Compounds

This compound can be compared to other sulfonates like sodium p-toluenesulfonate and sodium benzenesulfonate:

| Compound | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| Sodium (E)-3-(3-methoxy...)benzenesulfonate | High | Yes |

| Sodium p-toluenesulfonate | Moderate | Limited |

| Sodium benzenesulfonate | Low | None |

Q & A

Q. What advanced crystallographic techniques address twinning or disorder in single-crystal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.